molecular formula C8H15B B1282749 1-(Bromomethyl)-4-methylcyclohexane CAS No. 78507-26-3

1-(Bromomethyl)-4-methylcyclohexane

Cat. No.: B1282749
CAS No.: 78507-26-3
M. Wt: 191.11 g/mol
InChI Key: CGJQBQWGDRNEDA-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-methylcyclohexane is an organic compound with the molecular formula C8H15Br It is a brominated derivative of methylcyclohexane, where a bromomethyl group is attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-4-methylcyclohexane can be synthesized through the bromination of 4-methylcyclohexylmethanol. The reaction typically involves the use of a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane (CH2Cl2). The reaction is carried out under controlled temperature conditions to ensure the selective formation of the bromomethyl derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-4-methylcyclohexane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-), leading to the formation of corresponding substituted products.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation: The bromomethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or sodium cyanide (NaCN) in polar solvents such as ethanol or water.

    Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) in aqueous or acidic conditions.

Major Products:

    Nucleophilic Substitution: Formation of alcohols, nitriles, or amines.

    Elimination Reactions: Formation of alkenes.

    Oxidation: Formation of aldehydes or carboxylic acids.

Scientific Research Applications

1-(Bromomethyl)-4-methylcyclohexane has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the preparation of polymers and advanced materials with specific properties.

    Medicinal Chemistry: It is employed in the development of new drugs and therapeutic agents due to its reactivity and ability to form diverse chemical structures.

    Industrial Chemistry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-methylcyclohexane primarily involves its reactivity as an alkylating agent. The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. This reactivity allows the compound to form covalent bonds with various nucleophilic sites in target molecules, leading to the formation of new chemical structures.

Molecular Targets and Pathways:

    Nucleophilic Sites: The compound targets nucleophilic sites such as hydroxyl groups, amines, and thiols in organic molecules.

    Reaction Pathways: The primary reaction pathways include nucleophilic substitution and elimination, leading to the formation of substituted products and alkenes, respectively.

Comparison with Similar Compounds

1-(Bromomethyl)-4-methylcyclohexane can be compared with other brominated cyclohexane derivatives:

    1-Bromomethylcyclohexane: Similar structure but lacks the methyl group on the cyclohexane ring, leading to different reactivity and applications.

    4-Bromomethylcyclohexane: Similar structure but the bromomethyl group is attached to a different position on the cyclohexane ring, affecting its chemical behavior.

    1-(Chloromethyl)-4-methylcyclohexane: Similar structure but with a chloromethyl group instead of a bromomethyl group, resulting in different reactivity due to the nature of the halogen atom.

Properties

IUPAC Name

1-(bromomethyl)-4-methylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15Br/c1-7-2-4-8(6-9)5-3-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJQBQWGDRNEDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90541391
Record name 1-(Bromomethyl)-4-methylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78507-26-3, 21857-32-9
Record name 1-(Bromomethyl)-4-methylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(bromomethyl)-4-methylcyclohexane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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